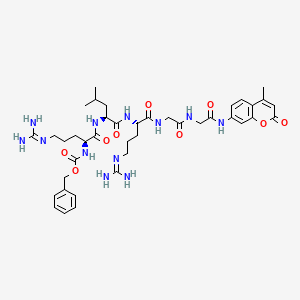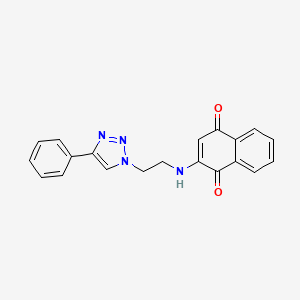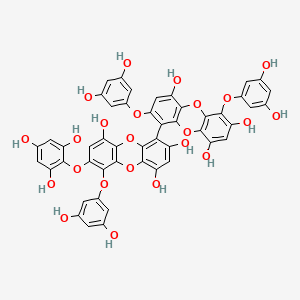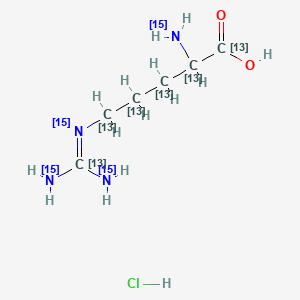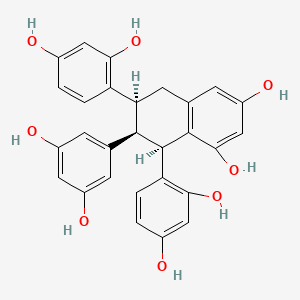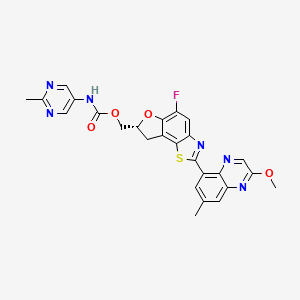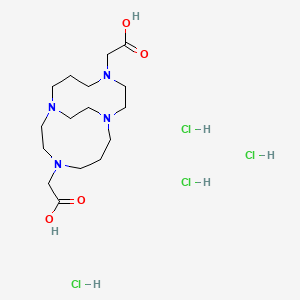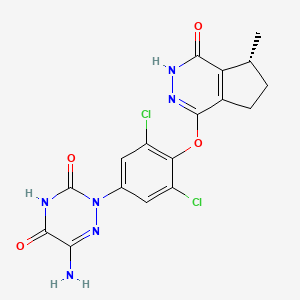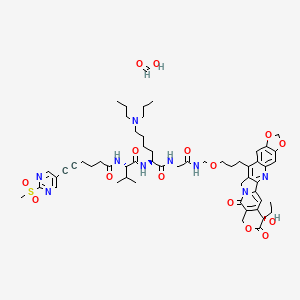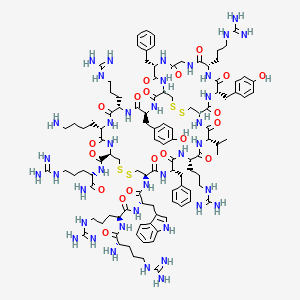![molecular formula C16H13F7N4O2 B15138309 (1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IACS-52825 is a potent and selective inhibitor of dual leucine zipper kinase (DLK), developed for the treatment of chemotherapy-induced peripheral neuropathy. DLK is a neuronally enriched kinase that plays a crucial role in the neuronal injury response under stress conditions. The compound has shown promising results in preclinical studies, particularly in reversing mechanical allodynia in mouse models of chemotherapy-induced peripheral neuropathy .
Preparation Methods
The synthesis of IACS-52825 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
IACS-52825 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of IACS-52825.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are used in these reactions. Conditions often involve controlled temperatures, specific pH levels, and the use of catalysts.
Scientific Research Applications
IACS-52825 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of DLK in various chemical pathways and reactions.
Biology: In biological research, IACS-52825 is used to investigate the mechanisms of neuronal injury and neurodegenerative diseases.
Medicine: The primary application of IACS-52825 is in the treatment of chemotherapy-induced peripheral neuropathy. It has shown significant potential in preclinical studies for reversing neuropathic pain.
Mechanism of Action
IACS-52825 exerts its effects by selectively inhibiting DLK, a kinase involved in the MAPK-JNK signaling cascade. Under stress conditions, DLK becomes activated and mediates the neuronal injury response. By inhibiting DLK, IACS-52825 prevents the activation of downstream signaling pathways, thereby reducing neuronal damage and alleviating neuropathic pain. The molecular targets of IACS-52825 include DLK and other components of the MAPK-JNK pathway .
Comparison with Similar Compounds
IACS-52825 is unique in its high selectivity and potency as a DLK inhibitor. Similar compounds include other DLK inhibitors that have been developed for neurodegenerative diseases and neuronal injury. Some of these compounds include:
GNE-3511: Another selective DLK inhibitor with similar applications in neurodegenerative diseases.
AMG-333: A DLK inhibitor developed for the treatment of neuropathic pain.
CEP-1347: A compound that inhibits DLK and has been studied for its neuroprotective effects.
IACS-52825 stands out due to its excellent pharmacokinetic properties and brain penetration, making it a promising candidate for further development in the treatment of chemotherapy-induced peripheral neuropathy .
Properties
Molecular Formula |
C16H13F7N4O2 |
|---|---|
Molecular Weight |
426.29 g/mol |
IUPAC Name |
(1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1 |
InChI Key |
XUOJHVFYSAMHNK-GWMXKSKGSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
Canonical SMILES |
C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
